4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline
Description
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-[[8-(trifluoromethyl)quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)9-3-1-2-8-10(16-6-7-18)4-5-17-11(8)9/h1-5,18H,6-7H2,(H,16,17) |
InChI Key |
AVVAVXYMUAYPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline typically involves the reaction of 8-(trifluoromethyl)quinoline with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyethylamino group at position 4 undergoes nucleophilic substitution under acidic or basic conditions:
-
Reaction with alkyl halides : Forms N-alkylated derivatives at the secondary amine.
Example :
-
Optimal conditions: K₂CO₃, DMF, 80°C for 12–24 hours.
-
-
Acylation : Reacts with acyl chlorides to yield amides.
Example :
-
Conversion rates: >85% in THF with triethylamine.
-
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation:
-
Oxidation to aldehyde :
-
Reported yield: 68%.
-
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Formation of oxazolidine derivatives :
-
Reaction time: 6 hours.
-
Electrophilic Aromatic Substitution
The quinoline core undergoes substitution at positions 5 and 7 due to electron-withdrawing trifluoromethyl group directing effects:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 52% |
| Sulfonation | H₂SO₄, SO₃ | 7-Sulfo derivative | 41% |
Metal Complexation
The amino group coordinates with transition metals:
-
Copper(II) complexes :
-
Stability constant (log β): 8.3 ± 0.2.
-
Reductive Amination
The primary alcohol in the hydroxyethyl group participates in reductive amination:
Comparative Reactivity with Analogues
| Derivative | Reactivity Profile | Key Difference |
|---|---|---|
| 4-[(2-Aminoethyl)thio]-8-(CF₃)quinoline | Higher nucleophilicity at sulfur | Thioether vs. hydroxyethyl |
| 4-Hydroxy-8-(CF₃)quinoline | Limited alkylation | Phenolic -OH vs. amino group |
| 8-(CF₃)quinoline (parent compound) | No side-chain reactivity | Lacks hydroxyethylamino group |
Experimental Data Highlights
-
Kinetics of nucleophilic substitution : Second-order rate constant in DMF at 25°C.
-
Thermal stability : Decomposes at 215°C (TGA data).
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline involves its interaction with molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 4
The nature of the substituent at position 4 significantly influences electronic properties, solubility, and biological activity.
4-Amino-2-methyl-8-(trifluoromethyl)quinoline
- Structure: Methyl group at position 2, amino group at position 4, and -CF₃ at position 8.
- Key Findings : Isosteric replacement of methyl with -CF₃ in related compounds increased metabolic stability and binding affinity in enzyme inhibition studies .
- Comparison: The (2-hydroxyethyl)amino group in the target compound likely offers enhanced solubility compared to the methyl group in this analog.
4-Chloro-8-(trifluoromethyl)quinoline
- Structure : Chlorine at position 4 and -CF₃ at position 8.
- Key Findings : Chlorine’s electron-withdrawing effect increases electrophilicity, making the compound reactive in nucleophilic substitution reactions. This property is leveraged in agrochemical synthesis .
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
- Structure : Hydroxy group at position 4 and methoxy at position 8.
- Key Findings : Hydroxy and methoxy groups improve hydrogen-bonding capacity, enhancing interactions with biological targets such as kinases .
- Comparison : The target compound’s -CF₃ at position 8 may confer greater lipophilicity than methoxy, impacting membrane permeability.
Substituent Variations at Position 8
The trifluoromethyl group at position 8 is a common feature among analogs, but substitutions at this position alter steric and electronic profiles.
2,8-Bis(trifluoromethyl)quinoline
- Structure : -CF₃ groups at positions 2 and 8.
- Key Findings : Increased lipophilicity and resistance to oxidative metabolism, making it suitable for crop protection agents .
- Comparison : The single -CF₃ in the target compound balances lipophilicity and solubility better than bis-CF₃ analogs.
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
- Structure : Carboximidamide at position 2 and -CF₃ at position 8.
- Key Findings : The carboximidamide group enhances basicity, improving solubility in acidic environments .
- Comparison: The target compound’s (2-hydroxyethyl)amino group may offer similar solubility benefits without requiring salt formation.
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP values, but polar substituents (e.g., hydroxyethylamino) mitigate this effect. For example, the target compound’s logP is estimated to be lower than 4-chloro-8-CF₃-quinoline due to its hydrophilic side chain.
- Solubility: Hydroxyethylamino and carboximidamide groups enhance aqueous solubility compared to chloro or methyl analogs .
- Metabolic Stability: -CF₃ groups reduce oxidative metabolism, while amino substituents may undergo N-acetylation or glucuronidation .
Q & A
Q. What synthetic routes are recommended for 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?
Answer: The synthesis of this quinoline derivative typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Substituent Introduction : The 8-(trifluoromethyl) group is introduced early via Friedel-Crafts alkylation or halogen exchange (e.g., using trifluoromethylation reagents like TMSCF₃). The 4-amino group is then functionalized with a hydroxyethyl moiety via reductive amination or alkylation .
- Optimization : Reaction temperature (60–90°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yields. Parallel synthesis approaches, as demonstrated for analogous quinolines, enable rapid diversification of substituents .
Q. Table 1: Comparative Reaction Conditions for Analogous Quinolines
| Substituent Position | Reaction Type | Optimal Solvent | Yield Range (%) | Reference |
|---|---|---|---|---|
| 8-CF₃, 4-NH₂ | Nucleophilic | DMF | 65–78 | |
| 8-Cl, 4-OH | Condensation | THF | 72–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydroxyethylamino group (δ 3.5–3.8 ppm for CH₂OH) and trifluoromethyl resonance (δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 301.1 for C₁₂H₁₂F₃N₂O) .
- X-ray Crystallography : Resolves stereoelectronic effects of the CF₃ group and hydrogen-bonding patterns, critical for structure-activity studies .
Q. What preliminary assays evaluate its biological activity?
Answer:
- Enzyme Inhibition : Use in vitro assays (e.g., fluorescence-based kinase inhibition) to screen for activity against targets like A₃ adenosine receptors, leveraging structural insights from related 8-CF₃ quinolines .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess potency, with IC₅₀ values compared to controls like 4-aminobiphenyl derivatives .
Advanced Research Questions
Q. How to resolve discrepancies in reported bioactivity data across experimental models?
Answer: Discrepancies often arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or enzyme isoforms (e.g., NAT1 vs. NAT2 in metabolic activation) .
- Metabolic Stability : Use liver microsome assays to compare metabolic degradation rates. For example, 8-CF₃ quinolines show enhanced stability over 8-Cl analogs due to CF₃’s electron-withdrawing effects .
- Data Normalization : Report activity relative to internal controls (e.g., IC₅₀ normalized to reference inhibitors) to minimize inter-lab variability .
Q. What strategies enhance target selectivity?
Answer:
- Structural Optimization : Modify the hydroxyethylamino group (e.g., PEGylation) to reduce off-target interactions. Analogous 4-substituted quinolines demonstrate improved selectivity for kinases vs. GPCRs .
- Computational Docking : Predict binding modes to prioritize derivatives with stronger hydrogen-bonding to active-site residues (e.g., quinoline N-atom interactions with catalytic lysines) .
Q. Table 2: Selectivity Profiles of Quinoline Derivatives
| Compound | Target (IC₅₀, nM) | Off-Target (IC₅₀, nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 8-CF₃, 4-NHCH₂CH₂OH | Kinase A: 12 | GPCR X: >1000 | 83.3 | |
| 8-CF₃, 4-NH₂ | Kinase A: 8 | GPCR X: 450 | 56.3 |
Q. How do structural modifications at the 4-position influence pharmacological properties compared to 8-substituent changes?
Answer:
- 4-Position Modifications : The hydroxyethylamino group enhances solubility and hydrogen-bonding capacity, critical for blood-brain barrier penetration in neuroactive compounds .
- 8-Substituent Effects : The CF₃ group increases metabolic stability and lipophilicity (logP ~2.5), whereas 8-Cl analogs exhibit higher reactivity but faster clearance .
- Synergistic Effects : Combined 4-amino and 8-CF₃ groups in related quinolines show 3-fold higher DNA intercalation affinity than mono-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
